1-Methyl-2-(((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)methyl)piperidine
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Overview
Description
1-Methyl-2-(((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)methyl)piperidine is a complex organic compound with a unique structure that combines a piperidine ring with a benzocycloheptene moiety
Preparation Methods
The synthesis of 1-Methyl-2-(((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)methyl)piperidine typically involves multiple steps. One common synthetic route starts with the preparation of the benzocycloheptene moiety, followed by its attachment to the piperidine ring. The reaction conditions often involve the use of strong bases and solvents like dichloromethane or toluene. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-Methyl-2-(((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and benzocycloheptene analogs. Compared to these, 1-Methyl-2-(((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)methyl)piperidine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties .
Properties
CAS No. |
40494-47-1 |
---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-methyl-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yloxymethyl)piperidine |
InChI |
InChI=1S/C18H27NO/c1-19-13-7-6-10-16(19)14-20-18-12-5-3-9-15-8-2-4-11-17(15)18/h2,4,8,11,16,18H,3,5-7,9-10,12-14H2,1H3 |
InChI Key |
PNBOVNQKGVTJLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1COC2CCCCC3=CC=CC=C23 |
Origin of Product |
United States |
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